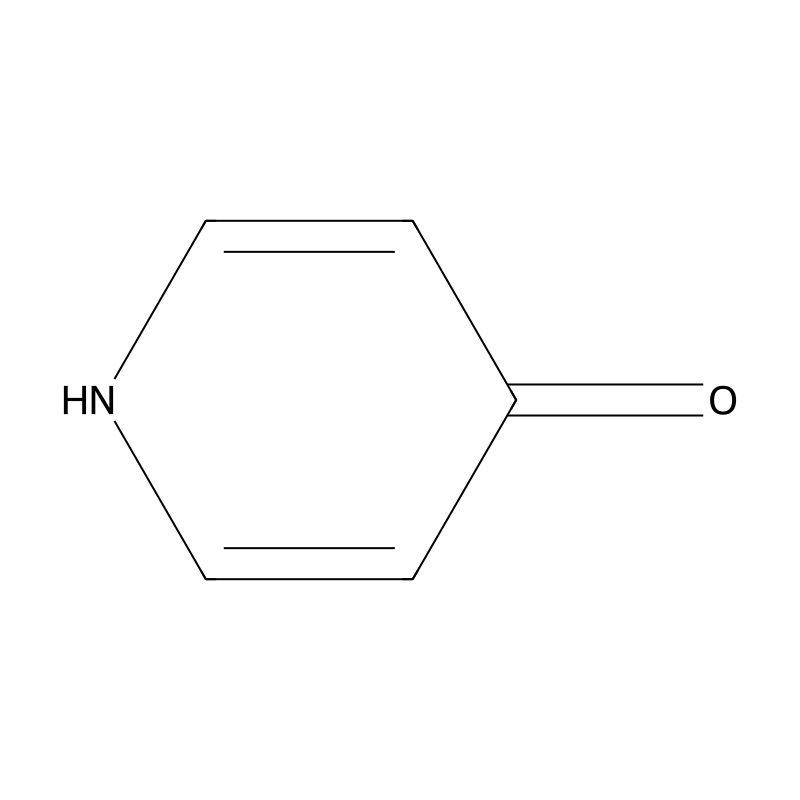

4-Hydroxypyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Model Compound for Environmental Studies

- Researchers have used 4-hydroxypyridine as a model compound to study the natural photodegradation of aquatic contaminants. This involves investigating how sunlight breaks down 4-hydroxypyridine in water, mimicking the potential breakdown of similar pollutants in the environment. Source: Sigma-Aldrich:

Synthesis of Other Materials

- 4-Hydroxypyridine has been employed as a starting material in the synthesis of other compounds with specific properties. For example, it was used in the creation of a novel material called (Ag3MoO3F3) (Ag3MoO4)Cl, which exhibits potential applications in various fields. Source: National Center for Biotechnology Information: )

4-Hydroxypyridine is an organic compound with the molecular formula CHNO and a molecular weight of 95.1 g/mol. It is characterized by a hydroxyl group (-OH) attached to the fourth carbon of the pyridine ring, making it a member of the pyridine derivatives. This compound exists in two tautomeric forms: the keto form (4-pyridone) and the enol form (4-hydroxypyridine), with the enol form being more stable in aqueous solutions .

- Aromatic Nucleophilic Substitution: It primarily undergoes N-substitution when reacting with electrophiles under specific conditions .

- Copper-Catalyzed Reactions: 4-Hydroxypyridine can be subjected to N-arylation and O-arylation using copper-based catalysts, yielding diverse arylated products .

- Biochemical Degradation: Microbial degradation pathways involve hydroxylation and ring cleavage, catalyzed by specific enzymes like flavin-dependent monooxygenases and dioxygenases .

Research indicates that 4-hydroxypyridine exhibits various biological activities, including:

- Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, making it a candidate for antibiotic development.

- Enzyme Interaction: The compound is metabolized by specific bacteria, such as Arthrobacter sp., which utilize it as a carbon source through enzymatic pathways involving hydroxylation and ring cleavage .

- Potential Anticancer Activity: Some studies suggest that derivatives of 4-hydroxypyridine may have anticancer properties, although further research is necessary to establish these effects conclusively.

Several methods exist for synthesizing 4-hydroxypyridine:

- Copper-Catalyzed Synthesis: Involves mixing copper(II) sulfate pentahydrate with phenylboronic acid in methanol at elevated temperatures, yielding 4-hydroxypyridine with good yields (up to 76%) .

- Hydrothermal Methods: Utilizes hydro(solvo)thermal techniques to synthesize metal oxides incorporating 4-hydroxypyridine as a precursor .

- Direct Hydroxylation of Pyridine: Involves hydroxylating pyridine derivatives under specific conditions to yield 4-hydroxypyridine.

4-Hydroxypyridine has various applications across different fields:

- Pharmaceuticals: Used as an intermediate in the synthesis of various drugs and biologically active compounds.

- Agriculture: Acts as a precursor for agrochemicals.

- Material Science: Employed in the production of polymers and other materials due to its unique chemical properties.

Studies on interaction mechanisms reveal that 4-hydroxypyridine can:

- Bind to Enzymes: Interact with specific enzymes involved in metabolic pathways, influencing their activity and stability.

- Form Complexes: It can form coordination complexes with metals, which may enhance or alter its biological activity.

Several compounds share structural similarities with 4-hydroxypyridine. The following table highlights these compounds and their unique characteristics:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Hydroxypyridine | CHNO | Exhibits different reactivity patterns in nucleophilic substitutions. |

| 3-Hydroxypyridine | CHNO | Shows distinct biological activities compared to its positional isomers. |

| 4-Pyridone | CHNO | More stable than 4-hydroxypyridine in certain conditions; participates in different reactions. |

The uniqueness of 4-hydroxypyridine lies in its dual tautomeric forms and its specific biological activities that differentiate it from its analogs. Its ability to undergo distinct chemical transformations also contributes to its significance in various applications.

The exploration of 4-hydroxypyridine dates to the late 19th century, with early syntheses focusing on pyrone derivatives and microbial degradation pathways. Key milestones include:

- 1873: Synthesis of 3-hydroxy-4-pyridone via pyrone precursors by Ost, laying groundwork for functionalized pyridine derivatives.

- Early 20th century: Elbs oxidation of 3-hydroxypyridine to 4-pyridone, though yields remained low (<10%).

- 1980s–1990s: Identification of microbial degradation pathways in Agrobacterium sp. and Arthrobacter sp., revealing enzymatic hydroxylation and ring-opening mechanisms.

- 2000s: Development of three-component reactions (e.g., lithiated alkoxyallenes + nitriles + carboxylic acids) for high-yield synthesis of substituted 4-hydroxypyridines.

Significance in Heterocyclic Chemistry

4-Hydroxypyridine’s importance stems from:

Tautomerism and Reactivity

| Property | 4-Hydroxypyridine (Enol) | 4-Pyridone (Keto) |

|---|---|---|

| Solubility | Polar solvents (e.g., water) | Nonpolar solvents (e.g., hexane) |

| Reactivity | Nucleophilic at O–H and N sites | Electrophilic at keto group |

| Stability | Lower (prone to keto-enol shifts) | Higher (aromatic stabilization) |

The tautomeric equilibrium is critical in drug design, where the enol form’s hydrogen-bonding capacity enhances bioactivity.

Synthetic Versatility

Key methods include:

- Microbial Degradation: Arthrobacter sp. IN13 converts 4-hydroxypyridine via:

- Three-Component Reactions: Lithiated alkoxyallenes react with nitriles and carboxylic acids to yield substituted 4-hydroxypyridines (e.g., pyridin-4-ols).

- Hantzsch Synthesis: Combines β-keto acids, aldehydes, and ammonia to produce pyridine derivatives.

Biological Applications

- Antibacterial Agents: 4-Hydroxy-2-pyridones inhibit bacterial DNA synthesis (e.g., E. coli MIC₉₀ = 8 μg/mL).

- Antimalarial Derivatives: QSAR models correlate dipole moment and partition coefficient (ClogP) with activity.

- Anticancer Compounds: Sambutoxin (4-hydroxy-2-pyridone derivative) induces ROS-mediated apoptosis in cancer cells.

Research Paradigms and Theoretical Frameworks

Computational Chemistry

Density functional theory (DFT) studies elucidate:

- Tautomerization Energies: 4-Hydroxypyridine is 2.4 kcal/mol less stable than 4-pyridone in gas phase.

- Molecular Descriptors: Dipole moment (μ), electronic potential (μₑ), and molar refractivity (MR) predict antimalarial activity.

QSAR and Docking Studies

| Descriptor | Impact on Activity | Example Compound | Activity (IC₅₀) |

|---|---|---|---|

| Dipole Moment (μ) | Enhances receptor binding | Clopidol | 0.02 μM |

| ClogP | Facilitates membrane penetration | Compound 13C | 0.07 μM |

| MR | Modulates steric interactions | Compound 13B | 0.03 μM |

Docking simulations reveal strong interactions with cytochrome bc1 (binding affinity: −7.5 kcal/mol).

NMR and Spectroscopic Analysis

Keto-Enol Tautomerism between 4-Hydroxypyridine and 4-Pyridone

4-Hydroxypyridine exhibits a well-documented keto-enol tautomerism with its tautomeric form 4-pyridone [1]. This equilibrium represents one of the most extensively studied examples of lactam-lactim tautomerism in heterocyclic chemistry [2]. In solution, the keto tautomer (4-pyridone) is significantly favored, while the enol tautomer (4-hydroxypyridine) only becomes important in very dilute solutions or solutions of non-polar solvents [1]. However, the enol tautomer is dominant in the gas phase [1].

The structural differences between the two tautomers are reflected in their bond distance patterns [37]. In 4-pyridone, the carbon-oxygen bond distance is substantially shortened, typically measuring 1.280-1.295 Å, indicating the presence of a double carbon-oxygen bond [42] [43]. This contrasts with the coordinated 4-hydroxypyridine form, where oxygen-carbon bond distances measure 1.335-1.339 Å, characteristic of single bonds [37]. The carbon-carbon bond lengths involving the carbonyl group in 4-pyridone are elongated (1.425-1.432 Å) compared to those observed in the hydroxypyridine form (1.395-1.404 Å) [37].

The lactam tautomers show the alternation of long and short bonds expected from the valence structure, whereas the hydroxypyridine bonds are more nearly equal, reflecting the aromatic nature of the ring [17]. The carbon-carbon bonds adjacent to the nitrogen in pyridone rings (1.347-1.371 Å) tend to be shorter than those adjacent to the carbonyl carbon (1.410-1.421 Å), supporting the proposed formal, localized double bond character [42].

Ab Initio Studies on Tautomeric Stability

Comprehensive ab initio calculations have been performed to understand the relative stabilities of 4-hydroxypyridine and 4-pyridone tautomers [5] [8]. Early ab initio calculations using a 3-21G basis with full geometry optimization in Cs symmetry predicted values of ΔH° for the tautomeric equilibria within 10 kJ mol⁻¹ of experimental observations [5] [8].

More sophisticated theoretical investigations at the BHandHLYP/6-311+G(d,p) level of theory confirmed the dominance of the lactim form (4-hydroxypyridine) in the case of 4-pyridone, as shown previously [4]. When the effects of geometry optimization, polarization functions, correlation energy estimated by second-order Møller-Plesset perturbation theory, and zero-point vibration energy are combined, theoretical estimates indicate that 4-hydroxypyridine is 2.4 kcal/mol more stable than 4-pyridone in the gas phase [17].

Several patent-protected synthetic methodologies have been developed for the industrial production of 4-hydroxypyridine, each offering distinct advantages in terms of yield, scalability, and economic viability.

European Patent EP2585436B1 describes a highly efficient process involving the reaction of 1,3-diketones with ammonia followed by treatment with carboxylic acids [1]. This method achieves yields of 50-60% under optimized conditions of 35-85°C for 1-24 hours. The process involves formation of a 4-hydroxypyranone intermediate that is subsequently converted in situ to the desired 4-hydroxypyridine compound without isolation of the intermediate [1].

International Patent WO2011161612A1 presents a multicomponent approach utilizing similar reactants but with modified reaction parameters [2]. The process operates at 40-70°C for 1-5 hours, achieving yields ranging from 28-83% depending on the specific substrate combination employed [2].

European Patent EP0326389B1 covers a process for preparing 4-hydroxypyrimidine derivatives that can be adapted for 4-hydroxypyridine synthesis [3]. This method involves 3-amino-2-unsaturated carboxylates and operates across a wide temperature range of 20-200°C for 2-20 hours, achieving exceptionally high yields of 83-98% [3].

United States Patent US6310214 describes a chlorination process for preparing chloropyridine sulfonic acid chlorides from hydroxypyridine-sulfonic acids [4]. The process involves treatment with phosphorus trichloride and chlorine gas at 100-120°C for 20 hours, yielding 83-84% of the desired product [4].

Three-Component Reaction with Diketones, Ammonia and Carboxylic Acids

The three-component reaction represents a significant advancement in 4-hydroxypyridine synthesis, offering high atom economy and operational simplicity. This methodology involves the sequential treatment of alkoxyallenes with nitriles and carboxylic acids under carefully controlled conditions.

Mechanistic Pathway: The reaction proceeds through formation of β-methoxy-β-ketoenamides as key intermediates, which undergo subsequent cyclocondensation to yield 4-hydroxypyridine derivatives [5]. The process begins with lithiation of alkoxyallenes at -40°C, followed by addition of nitriles and carboxylic acids [5]. The resulting mixture is then subjected to cyclization conditions using trimethylsilyl trifluoromethanesulfonate and triethylamine at elevated temperatures [5].

Substrate Scope: A wide variety of alkoxyallenes can be employed, including methoxyallene, ethoxyallene, and more complex propargylic ethers [5]. Nitrile components range from simple acetonitrile and pivalonitrile to more complex aromatic nitriles [5]. The carboxylic acid component can include both simple aliphatic acids and more complex substituted derivatives [5].

Reaction Conditions: Optimal conditions involve initial treatment at -40°C to room temperature, followed by reflux conditions for completion of the cyclization [5]. The overall process typically requires 12-48 hours for complete conversion, yielding 24-94% of the desired 4-hydroxypyridine derivatives [5].

Synthesis from Pyridine-4-Boronic Acid

The conversion of pyridine-4-boronic acid to 4-hydroxypyridine represents a direct and efficient synthetic approach, particularly valuable for the preparation of specifically substituted derivatives.

Boronic Acid Preparation: Pyridine-4-boronic acid is typically prepared from 4-bromopyridine through lithium-halogen exchange using n-butyllithium in tetrahydrofuran at -78°C, followed by treatment with trimethyl borate [6]. This process yields 65% of the desired boronic acid after acidic workup [6].

Hydroxylation Procedures: The boronic acid can be converted to the corresponding hydroxypyridine through several oxidative methods. Copper-catalyzed hydroxylation using copper sulfate pentahydrate and ellagic acid in methanol at 60°C achieves 76% yield [7]. Alternative oxidation procedures employing hydrogen peroxide or other oxidizing agents have also been reported with yields ranging from 70-85% [7].

Industrial Adaptations: Chinese Patent CN107892699A describes an industrial synthesis technique using 4-bromopyridine hydrochloride as starting material, treated with alkyl-magnesium-lithium reagents and borane reagents under low temperature and inert atmosphere conditions [8]. This method addresses the polymerization tendency of free 4-bromopyridine and achieves yields of approximately 65% [8].

Perfluoroalkyl-Substituted Derivative Formation

The synthesis of perfluoroalkyl-substituted 4-hydroxypyridine derivatives has gained significant attention due to their unique properties and potential applications in materials science and pharmaceutical chemistry.

Three-Component Approach: Perfluoroalkyl derivatives are efficiently prepared through a three-component reaction involving lithiated alkoxyallenes, nitriles, and perfluorinated carboxylic acids [9] [10]. This methodology provides access to a series of perfluoroalkyl- or perfluoroaryl-substituted 4-hydroxypyridine derivatives in moderate to good yields [9].

Reaction Mechanisms: The process involves initial nucleophilic addition of lithiated alkoxyallenes to nitriles at low temperature (-78°C), followed by condensation with perfluorinated carboxylic acids [9]. The resulting intermediates undergo cyclization to form the desired perfluoroalkyl-substituted products [9].

Substrate Variations: Various perfluorinated components can be employed, including trifluoroacetic acid, perfluorobutanoic acid, and perfluorobenzoic acid [9]. The choice of perfluorinated component significantly influences both the reaction pathway and the final product distribution [9].

Product Conversions: The resulting perfluoroalkyl-substituted 4-hydroxypyridines can be converted to 4-pyridyl nonaflates, which serve as versatile building blocks for further synthetic transformations through palladium-catalyzed coupling reactions [9].

Optimization of Reaction Parameters

The successful synthesis of 4-hydroxypyridine requires careful optimization of multiple reaction parameters to achieve optimal yields and product quality.

Temperature and Reaction Time Effects

Temperature Optimization: Systematic studies have demonstrated that reaction temperature significantly impacts both yield and selectivity. For the three-component reaction, optimal temperatures range from 40-70°C, with 60°C ± 5°C providing the best balance between reaction rate and product stability [5]. Temperatures above 70°C lead to increased decomposition and reduced yields [5].

Kinetic Studies: Thermal decomposition studies of 4-hydroxypyridine derivatives reveal activation energies of 134.6 kJ·mol⁻¹ and 126.2 kJ·mol⁻¹ using Friedman-Reich-Levi and Flynn-Wall-Ozawa methods, respectively [11]. These values indicate moderate thermal stability and guide optimal reaction temperature selection [11].

Time Dependencies: Reaction time optimization shows that complete conversion typically requires 4-6 hours under optimal conditions [5]. Extended reaction times beyond 8 hours do not significantly improve yields and may lead to side product formation [5].

Solvent Selection Impact

Solvent Effects: Comprehensive solvent screening studies reveal that polar aprotic solvents provide the best results for 4-hydroxypyridine synthesis. Tetrahydrofuran, 1,2-dichloroethane, and toluene are preferred solvents, with tetrahydrofuran showing the highest yield enhancement [5] [12].

Mechanistic Considerations: The choice of solvent affects the tautomeric equilibrium between 4-hydroxypyridine and 4-pyridone forms. Polar solvents favor the keto tautomer, which can influence subsequent reaction pathways .

Industrial Considerations: For large-scale synthesis, solvent selection must balance reaction efficiency with safety, cost, and environmental considerations. Toluene and ethanol are often preferred for industrial applications due to their favorable safety profiles and recyclability [14].

Catalyst Considerations

Catalyst Types: Various catalytic systems have been employed for 4-hydroxypyridine synthesis, including Lewis acids, transition metal complexes, and organocatalysts. Trimethylsilyl trifluoromethanesulfonate is particularly effective for cyclization reactions, typically employed at 10 mol% loading [5].

Loading Optimization: Catalyst loading studies show that 5-15 mol% provides optimal results, with diminishing returns observed above 10 mol% [5]. Lower loadings result in incomplete conversion, while higher loadings do not significantly improve yields [5].

Recyclability: For industrial applications, catalyst recyclability is crucial. Heterogeneous catalysts such as immobilized metal complexes and solid acid catalysts have been developed to address this requirement, though they often require higher temperatures and longer reaction times [15].

XLogP3

LogP

Melting Point

UNII

Related CAS

GHS Hazard Statements

H302 (87.5%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (85.42%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (14.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

3454-03-3

108-96-3

Wikipedia

4-hydroxypyridine

General Manufacturing Information

4-Pyridinol: ACTIVE